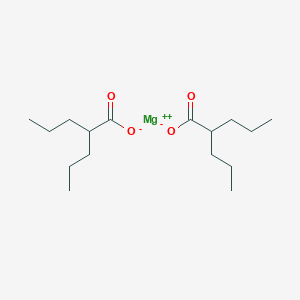

Magnesiumvalproat

Übersicht

Beschreibung

Magnesium valproate is the magnesium salt of valproic acid, a fatty acid derivative with anticonvulsant properties. It is primarily used in the treatment of epilepsy and bipolar disorder. The compound is known for its ability to stabilize mood and prevent seizures by modulating neurotransmitter levels in the brain .

Wissenschaftliche Forschungsanwendungen

Magnesiumvalproat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und die Regulation von Neurotransmittern untersucht.

Medizin: this compound wird umfassend auf seine therapeutische Wirkung bei Epilepsie, bipolarer Störung und Migräneprophylaxe erforscht.

Industrie: Die Verbindung wird in der Formulierung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Modulation der Neurotransmitterspiegel im Gehirn. Es verstärkt die Aktivität von Gamma-Aminobuttersäure (GABA), einem inhibitorischen Neurotransmitter, und hemmt die Aktivität von exzitatorischen Neurotransmittern wie Glutamat. Diese doppelte Wirkung trägt zur Stabilisierung der neuronalen Aktivität und zur Verhinderung von Anfällen bei .

Molekulare Ziele und Pfade:

GABAerger Pfade: this compound erhöht die Synthese und Freisetzung von GABA und verstärkt so seine inhibitorischen Wirkungen.

Glutamaterger Pfade: Die Verbindung hemmt die Freisetzung von Glutamat und reduziert so die exzitatorische Signalübertragung.

Ionenkanäle: this compound blockiert spannungsabhängige Natriumkanäle und verringert so die neuronale Erregbarkeit .

Wirkmechanismus

Target of Action

Magnesium valproate primarily targets GABAergic neurotransmission and glutamatergic neurotransmission . It acts on ion channels, leading to a general decrease in CNS hyperactivity .

Mode of Action

Magnesium valproate interacts with its targets by increasing GABAergic neurotransmission and inhibiting glutamatergic neurotransmission . This results in a decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar affective disorder .

Biochemical Pathways

Magnesium valproate affects several biochemical pathways. It has been associated with the ability to alter gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . It also reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway . Furthermore, it has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) .

Pharmacokinetics

Valproate is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes multiple metabolic pathways of elimination . The degree of plasma protein binding of valproate is reduced in the elderly, patients with chronic liver disease, and in renal impairment .

Result of Action

The molecular and cellular effects of magnesium valproate’s action include the induction of tumor cell differentiation, apoptosis, and growth arrest . Clinically, it has been used to control and prevent the symptoms of seizures, mania, and migraine headaches .

Action Environment

The action of magnesium valproate can be influenced by environmental factors. For instance, the addition of magnesium to valproic acid in magnesium valproate can efficiently reduce calcium ion conductance, activate the Na+/K+ ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy, compared to valproate alone .

Biochemische Analyse

Biochemical Properties

Magnesium valproate interacts with several enzymes, proteins, and other biomolecules. It has been shown to increase the turnover of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain . This interaction enhances GABAergic functions in specific brain regions, which are thought to be involved in controlling seizure generation and propagation .

Cellular Effects

Magnesium valproate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can reduce calcium ion conductance, activate the sodium-potassium ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy .

Molecular Mechanism

The molecular mechanism of action of magnesium valproate is multifaceted. It exerts its effects at the molecular level through several pathways. One of the key mechanisms is the inhibition of histone deacetylases and alteration of levels of DNA methylation, which leads to changes in gene expression . This ability to alter gene expression is a significant aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium valproate change over time. It has been observed that acute treatment with magnesium valproate can exert antimanic-like effects . Repeated treatment with valproate, but not magnesium valproate, blocked methylphenidate-induced hyperlocomotion .

Dosage Effects in Animal Models

The effects of magnesium valproate vary with different dosages in animal models. For instance, a study showed that repeated treatment with valproate (300 mg/kg), but not magnesium valproate (400 mg/kg), blocked methylphenidate-induced hyperlocomotion .

Metabolic Pathways

Magnesium valproate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A (MAO-A), influencing the level of expression of its mRNA and the activity of its gene promoter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium valproate can be synthesized by reacting valproic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves dissolving valproic acid in an appropriate solvent, such as ethanol, and then adding magnesium hydroxide or magnesium oxide under controlled conditions to form magnesium valproate .

Industrial Production Methods: In industrial settings, magnesium valproate is often produced by a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The resulting product is then purified and formulated into various pharmaceutical preparations .

Analyse Chemischer Reaktionen

Reaktionstypen: Magnesiumvalproat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um je nach den verwendeten Bedingungen verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Atome oder Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitutionsreagenzien: Verschiedene Halogene und andere Elektrophile können in Substitutionsreaktionen verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine breite Palette von Derivaten erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Magnesiumvalproat wird häufig mit anderen Valproatsalzen wie Natriumvalproat und Valproinsäure verglichen. Obwohl all diese Verbindungen ähnliche therapeutische Wirkungen haben, zeichnet sich this compound durch seine Fähigkeit aus, aufgrund des Vorhandenseins von Magnesiumionen zusätzliche Vorteile zu bieten.

Ähnliche Verbindungen:

Natriumvalproat: Ähnliche Antikonvulsiva-Eigenschaften, aber es fehlen die zusätzlichen Vorteile von Magnesium.

Valproinsäure: Die Stammverbindung mit ähnlichen therapeutischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Magnesiumoxid: Wird in Kombination mit Valproat zur Steigerung der therapeutischen Wirkung eingesetzt

This compound sticht durch seine kombinierten Wirkungen von Valproat und Magnesium hervor, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld macht.

Eigenschaften

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

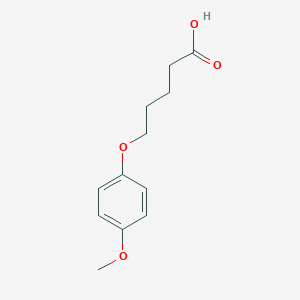

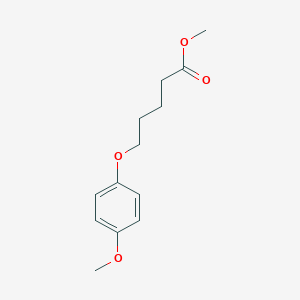

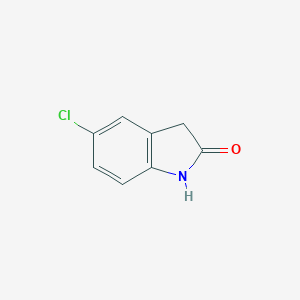

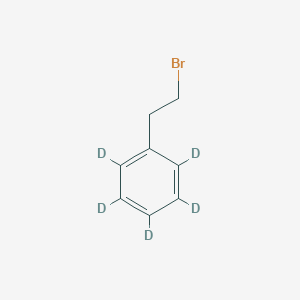

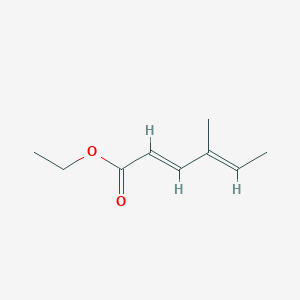

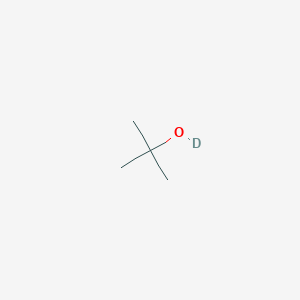

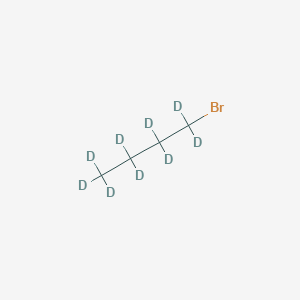

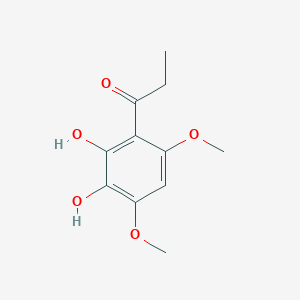

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone](/img/structure/B32882.png)

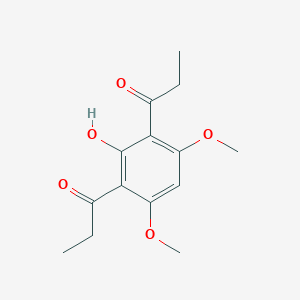

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)